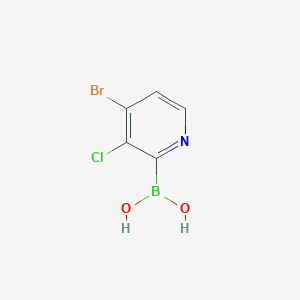![molecular formula C16H16BrNO4 B2481122 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol CAS No. 329080-36-6](/img/structure/B2481122.png)
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related bromophenol compounds involves multiple steps starting from simple precursors to achieve the complex final products. For example, a natural product with similar structural features was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). This showcases the complexity and the efficiency of synthetic routes towards bromophenol derivatives.
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic techniques, reveals detailed insights into the configuration and conformation of bromophenol compounds. For instance, a Schiff base compound related to our molecule of interest was characterized by IR spectra and single-crystal X-ray diffraction, highlighting the compound's monoclinic system and trans configuration around the C=N double bond (Wang et al., 2008).
Chemical Reactions and Properties
Bromophenols participate in various chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The synthesis and chemical activity of bromophenol derivatives are explored through methods such as bromination, cyclization, and reactions with carbonic anhydrase inhibitors, indicating their versatility and applicability in different chemical contexts (Balaydın et al., 2012).
Physical Properties Analysis
The physical properties of bromophenol derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure and physical properties are often determined using X-ray diffraction and other analytical techniques, providing insight into the molecular arrangement and interactions within the crystal lattice (Ozek et al., 2007).
Chemical Properties Analysis
The chemical properties of bromophenol derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their functional groups and molecular structure. Studies on the synthesis, characterization, and biological evaluation of these compounds shed light on their chemical behavior and potential as bioactive molecules (Sherekar et al., 2021).
Scientific Research Applications
Antibacterial Properties
Bromophenols, structurally similar to 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol, exhibit antibacterial properties. For instance, Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating moderate antibacterial activity against multiple bacterial strains (Xu et al., 2003).
Antioxidant Activity
Bromophenols from Rhodomela confervoides, akin to this compound, have shown potent antioxidant activities. Li et al. (2011) found these compounds to exhibit stronger free radical scavenging activity than some standard antioxidants (Li et al., 2011).
Potential in Photodynamic Therapy
A study by Pişkin et al. (2020) highlighted the use of bromophenol derivatives in photodynamic therapy, particularly in cancer treatment. They synthesized zinc phthalocyanine derivatives that showed promising results as Type II photosensitizers (Pişkin et al., 2020).
Cytotoxic Activities
Lijun et al. (2005) isolated bromophenols from Rhodomela confervoides and found selective cytotoxic activities against various cancer cells, highlighting the potential of bromophenol derivatives in cancer therapy (Lijun et al., 2005).
Protein Tyrosine Phosphatase 1B Inhibition
Synthesized bromophenols, structurally related to this compound, have been evaluated for their inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B), as found in a study by Guo et al. (2011), indicating potential therapeutic applications in diseases like diabetes and obesity (Guo et al., 2011).
Safety and Hazards
Future Directions
The synthesized compounds, including “4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol”, have been studied for their potential therapeutic effects on diseases like Alzheimer’s . The inhibition activity of these molecules was assessed, suggesting potential future directions for research and therapeutic applications .
properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-15-7-11(17)6-10(16(15)19)9-18-12-2-3-13-14(8-12)22-5-4-21-13/h2-3,6-8,18-19H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKOHELBNHQJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC3=C(C=C2)OCCO3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

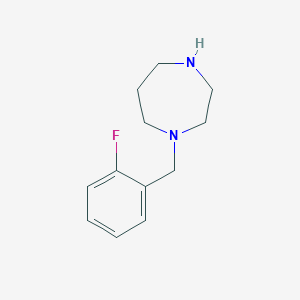
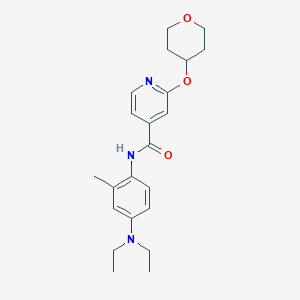
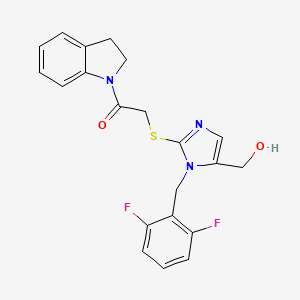
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)

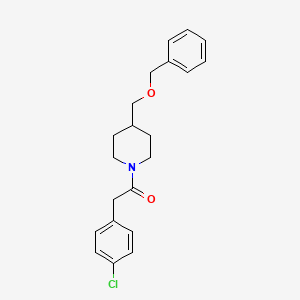

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)
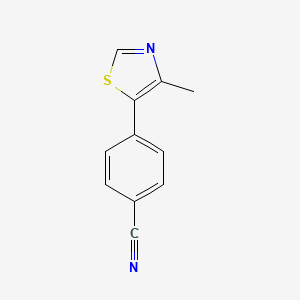
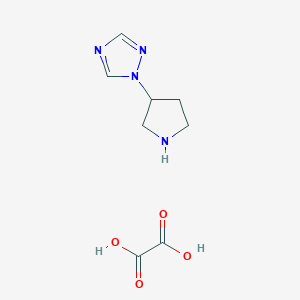
![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
